(4-Cyano-2-methoxyphenyl)boronic acid
Overview
Description
(4-Cyano-2-methoxyphenyl)boronic acid is an organoboron compound with the molecular formula C8H8BNO3. It is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with a cyano group at the 4-position and a methoxy group at the 2-position. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in the synthesis of complex organic molecules .
Scientific Research Applications
(4-Cyano-2-methoxyphenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is extensively used in the synthesis of complex organic molecules through cross-coupling reactions, facilitating the construction of carbon-carbon bonds.
Biology: It serves as a building block in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: The compound is used in the development of drug candidates and molecular probes for biological studies.
Industry: It is employed in the production of advanced materials, such as polymers and electronic components, due to its ability to form stable carbon-boron bonds
Mechanism of Action
Target of Action
The primary target of (4-Cyano-2-methoxyphenyl)boronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The compound acts as an organoboron reagent, which is a key component in this reaction .
Mode of Action
In the Suzuki-Miyaura cross-coupling reaction, the compound interacts with its targets through two key steps: oxidative addition and transmetalation . Oxidative addition involves the donation of electrons from palladium to form a new Pd-C bond . Transmetalation, on the other hand, involves the transfer of the organoboron group (from the compound) to palladium .
Biochemical Pathways
The compound plays a crucial role in the Suzuki-Miyaura cross-coupling pathway . This pathway allows for the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis . The compound’s boron group is transferred to palladium during the transmetalation step, leading to the formation of a new carbon-carbon bond .
Result of Action
The result of the compound’s action is the formation of a new carbon-carbon bond via the Suzuki-Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis, including the synthesis of pharmaceuticals, due to its mild and functional group tolerant reaction conditions .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction is typically performed under an inert atmosphere . Additionally, the reaction conditions, such as temperature and the presence of a base, can also affect the compound’s action .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
They can form reversible covalent bonds with diols, which are found in many biological molecules such as carbohydrates and glycoproteins .
Cellular Effects
Boronic acids have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Boronic acids are known to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Boronic acids are known to interact with various enzymes and cofactors, and can influence metabolic flux and metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Cyano-2-methoxyphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-cyano-2-methoxyphenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) under inert atmosphere conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: (4-Cyano-2-methoxyphenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives . It can also participate in other reactions like oxidation and reduction under specific conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.
Oxidation: Oxidizing agents like hydrogen peroxide or sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions include biaryl compounds, styrene derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
4-Methoxyphenylboronic acid: Similar structure but lacks the cyano group, making it less versatile in certain reactions.
4-Cyanophenylboronic acid: Lacks the methoxy group, which can affect its reactivity and solubility.
2-Methoxyphenylboronic acid: Similar structure but with the cyano group at a different position, leading to different reactivity patterns.
Uniqueness: (4-Cyano-2-methoxyphenyl)boronic acid is unique due to the presence of both cyano and methoxy groups, which enhance its reactivity and solubility in various organic solvents. This dual functionality makes it a valuable reagent in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions .
Properties
IUPAC Name |
(4-cyano-2-methoxyphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO3/c1-13-8-4-6(5-10)2-3-7(8)9(11)12/h2-4,11-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCUBWDNQHCIXNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C#N)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681548 | |
Record name | (4-Cyano-2-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30681548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256345-67-1 | |
Record name | B-(4-Cyano-2-methoxyphenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256345-67-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Cyano-2-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30681548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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